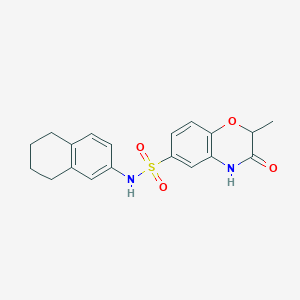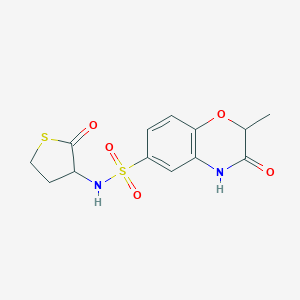
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide, also known as CFTR inhibitor-172, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis. This compound is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in regulating the transport of chloride ions across cell membranes.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 works by binding to a specific site on the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein, known as the ATP-binding site. This binding prevents the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein from functioning properly, leading to a decrease in the transport of chloride ions across cell membranes. This, in turn, leads to a decrease in the production of mucus in the lungs and other tissues, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been shown to effectively inhibit the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein in various cell types, including human airway epithelial cells and intestinal cells. This inhibition leads to a decrease in the production of mucus and an improvement in lung function in animal models of cystic fibrosis. Additionally, N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been shown to have minimal toxicity and does not affect the activity of other ion channels in cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has several advantages for use in lab experiments, including its potency and selectivity for the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein. This compound has been extensively studied and characterized, making it a reliable tool for investigating the role of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide in various biological processes. However, one limitation of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 and its potential use in treating cystic fibrosis. One area of focus is the development of more potent and selective N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitors that can effectively block the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein in individuals with cystic fibrosis. Additionally, researchers are exploring the use of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitors in combination with other drugs to improve the efficacy of cystic fibrosis treatments. Finally, ongoing research is focused on understanding the underlying mechanisms of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibition and its effects on various biological processes.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. This compound has been shown to effectively block the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein, which is defective in individuals with cystic fibrosis. By inhibiting N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide activity, N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has the potential to improve lung function and reduce the severity of symptoms in individuals with cystic fibrosis.
Eigenschaften
Produktname |
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
Molekularformel |
C13H11ClFNO2S |
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-5-6-11(8-13(9)14)16-19(17,18)12-4-2-3-10(15)7-12/h2-8,16H,1H3 |
InChI-Schlüssel |
DZZHJMDPTFVSJC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)
![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)


![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)